3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone

Physicochemical Analysis Pre-formulation Solubility

3-Nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone (CAS: 334501-12-1) is a synthetic heterocyclic compound characterized by a 2(1H)-quinolinone core with a nitro group at the 3-position, a phenyl group at the 1-position, and a pyrrolidinyl substituent at the 4-position, giving it a molecular formula of C19H17N3O3 and a molecular weight of 335.4 g/mol. This distinct substitution pattern places it within a class of nitrogen-containing heterocycles that have been broadly explored in medicinal chemistry, as evidenced by related patent activity describing pyrrolidine derivatives for therapeutic applications.

Molecular Formula C19H17N3O3
Molecular Weight 335.4 g/mol
Cat. No. B4985662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone
Molecular FormulaC19H17N3O3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C19H17N3O3/c23-19-18(22(24)25)17(20-12-6-7-13-20)15-10-4-5-11-16(15)21(19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2
InChIKeyFMFCAPHXUBSQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility46.7 [ug/mL]

3-Nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone: Structural and Identity Baseline for Targeted Procurement


3-Nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone (CAS: 334501-12-1) is a synthetic heterocyclic compound characterized by a 2(1H)-quinolinone core with a nitro group at the 3-position, a phenyl group at the 1-position, and a pyrrolidinyl substituent at the 4-position, giving it a molecular formula of C19H17N3O3 and a molecular weight of 335.4 g/mol . This distinct substitution pattern places it within a class of nitrogen-containing heterocycles that have been broadly explored in medicinal chemistry, as evidenced by related patent activity describing pyrrolidine derivatives for therapeutic applications [1].

Why 3-Nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone Cannot Be Interchanged with Generic Quinolinone Analogs


Generic substitution among quinolin-2(1H)-one derivatives is scientifically unsound due to the extreme sensitivity of biological activity to specific substitution patterns. The 3-nitro and 4-pyrrolidinyl groups are critical pharmacophoric elements. For example, the replacement of the 4-hydroxy group with a 4-pyrrolidinyl moiety fundamentally alters the compound's interaction profile, as seen in the shift from NMDA receptor antagonism in 4-hydroxy-3-nitroquinolin-2(1H)-ones [1] to distinct therapeutic applications proposed for pyrrolidine-substituted quinolines [2]. Furthermore, a seemingly minor change from an N-phenyl to an N-methyl group at the 1-position results in a substantial shift in molecular weight and associated physicochemical properties, directly impacting assay behavior and procurement specifications . Therefore, precise molecular identity is non-negotiable.

Quantitative Differentiation Guide: 3-Nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone vs. Closest Analogs


Physicochemical Differentiation: Aqueous Solubility Profile

The compound demonstrates a defined aqueous solubility profile, measured at 38 µg/mL . This value provides a key differentiator from its 4-hydroxy analog class, which are typically reported as insoluble in aqueous media, a property that fundamentally alters their formulation and assay design requirements [1]. This solubility is further corroborated by a calculated value of 26.86 mg/L at 25°C .

Physicochemical Analysis Pre-formulation Solubility

Structural Differentiation: Impact of N1-Phenyl vs. N1-Methyl Substitution

The compound's 1-phenyl substitution confers a significantly higher molecular weight (335.4 g/mol) compared to its N1-methyl analog, 1-Methyl-3-nitro-4-(1-pyrrolidinyl)-2(1H)-quinolinone (273.29 g/mol) . This 62.1 g/mol difference (an 18.5% increase) alters key physicochemical properties including lipophilicity and metabolic stability.

SAR Medicinal Chemistry Chemical Synthesis

Structural Differentiation: Impact of 4-Pyrrolidinyl vs. 4-Phenylamino Substitution

The 4-pyrrolidinyl group on the target compound (C19H17N3O3, MW 335.4) represents a distinct pharmacophore compared to a 4-phenylamino analog, 3-nitro-1-phenyl-4-(phenylamino)-2(1H)-quinolinone (C21H15N3O3, MW 357.36) [1]. The pyrrolidine ring introduces a saturated, basic nitrogen-containing heterocycle, in contrast to the planar, aromatic phenylamino group. This results in a difference of 22 g/mol (a 6.1% decrease) and a significant change in 3D conformation, electron distribution, and potential hydrogen-bonding interactions.

Medicinal Chemistry Chemical Synthesis Pharmacophore

Biological Differentiation: Inference from Potent Pyrrolidinyl-Quinolinone Class Activity

While direct biological data for this specific compound are not publicly available, its core structure is a privileged scaffold. Patent literature explicitly claims quinoline-pyrrolidine-2-one derivatives as inhibitors of the ATM kinase, a key target in DNA damage response pathways [1]. Separately, a closely related 6-substituted-4-hydroxy-3-nitroquinolin-2(1H)-one analog demonstrated an IC50 of 0.2406 µM against KB oral cancer cells [2]. This class-level evidence suggests the target compound's 4-pyrrolidinyl group may confer a distinct selectivity profile compared to the 4-hydroxy or 4-amino analogs explored in these studies.

Anti-infective Drug Discovery Kinase Inhibition

Commercial Differentiation: Vendor-Specified Purity Baseline

Procurement specifications for the compound from established commercial sources indicate a minimum purity standard of 95% . This vendor-verified purity level is a critical differentiator against other, less well-characterized analogs which may lack a defined purity specification or be available only at lower purities (e.g., 90%), thereby increasing the risk of off-target effects in biological assays or side reactions in synthetic chemistry applications.

Analytical Chemistry Quality Control Procurement

Optimal Research Applications for 3-Nitro-1-phenyl-4-(1-pyrrolidinyl)-2(1H)-quinolinone Based on Its Unique Profile


Targeted Medicinal Chemistry: A Scaffold for Developing Novel Kinase Inhibitors

The compound's 4-pyrrolidinyl-3-nitroquinolinone core is a privileged scaffold for developing inhibitors of kinases such as ATM [1]. Its defined solubility and high purity (Section 3) make it an ideal starting point for structure-activity relationship (SAR) studies, where its unique substitution pattern can be systematically modified to explore new chemical space in the quest for selective kinase modulation. The quantitative solubility data allows for predictable assay preparation, a key advantage over less-characterized analogs.

Anti-infective Drug Discovery: Investigating Novel Mechanisms Against Dormant Pathogens

Based on the potent activity observed for related 4-(pyrrolidin-1-yl)quinoline compounds against clinically latent microorganisms [2], this compound is a valuable tool for probing the biology of persistent bacterial infections. Its unique structure, which differs significantly from traditional anti-infective quinolones, positions it for use in mechanism-of-action studies aimed at identifying new targets essential for bacterial dormancy and reactivation.

Chemical Biology Tool: Probing Cellular DNA Damage Response Pathways

The class-level inference of ATM kinase inhibition [1] supports the use of this compound as a chemical probe to interrogate DNA damage response (DDR) pathways. The combination of a 3-nitro group (often associated with bioreductive activation or protein interaction) and the 4-pyrrolidinyl moiety (a common feature in kinase inhibitors) makes it a unique tool for investigating the role of ATM and related kinases in cancer biology and cellular response to genotoxic stress.

Physicochemical Property Benchmarking and Analytical Method Development

The well-defined and commercially available compound serves as an excellent benchmark for developing analytical methods (e.g., HPLC, LC-MS) for related quinolinone derivatives. Its documented aqueous solubility of 38 µg/mL provides a quantifiable reference point for solubility determination assays and for calibrating predictive models of physicochemical properties for other heterocyclic compounds.

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